(1,3-13C2)Propanedioic acid
Overview
Description
Mechanism of Action
Target of Action
Malonic acid-1,3-13C2, also known as (1,3-13C2)Propanedioic acid, is a dicarboxylic acid Malonic acid, in general, is known to interact with various enzymes and biochemical processes in the body .
Mode of Action
Malonic acid is known to react as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . The isotopically labeled Malonic acid-1,3-13C2 may behave similarly, but its specific interactions with its targets could vary due to the presence of the 13C isotopes.
Biochemical Pathways
Malonic acid-1,3-13C2 likely participates in similar biochemical pathways as malonic acid. Malonic acid is involved in the biosynthesis of various compounds . It’s also used in the artificial synthesis pathway for producing malonic acid biologically . .
Pharmacokinetics
It’s known that malonic acid has wide tissue distribution, including uptake into the brain . It’s cleared by both hepatic and renal excretion . The presence of the 13C isotopes in Malonic acid-1,3-13C2 could potentially influence its pharmacokinetic properties.
Result of Action
Malonic acid is known to participate in various biochemical reactions and pathways, potentially influencing a wide range of cellular processes .
Biochemical Analysis
Biochemical Properties
Malonic acid-1,3-13C2 plays a significant role in various biochemical reactions. It is involved in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme malonyl-CoA synthetase, which converts malonic acid to its acyl-CoA thioester . This interaction is crucial for the synthesis and elongation of fatty acids .
Cellular Effects
The effects of Malonic acid-1,3-13C2 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of Microcystis aeruginosa, malonic acid has been shown to disrupt cell integrity and cause changes in cell morphology .
Molecular Mechanism
At the molecular level, Malonic acid-1,3-13C2 exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, in the case of malonyl-CoA synthetase, Malonic acid-1,3-13C2 binds to the enzyme and is converted to malonyl-CoA, a crucial intermediate in fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malonic acid-1,3-13C2 can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Malonic acid-1,3-13C2 is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways
Transport and Distribution
The transport and distribution of Malonic acid-1,3-13C2 within cells and tissues involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)Propanedioic acid typically involves the incorporation of carbon-13 isotopes into the malonic acid structure. One common method is the reaction of carbon-13 labeled acetic acid with chlorine to form carbon-13 labeled chloroacetic acid. This intermediate is then treated with sodium carbonate to produce the sodium salt, which undergoes nucleophilic substitution with sodium cyanide to yield carbon-13 labeled cyanoacetic acid. Hydrolysis of this compound with sodium hydroxide converts the cyano group to a carboxyl group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is often purified through recrystallization or other separation techniques to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: (1,3-13C2)Propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert it to malonic acid derivatives.
Substitution: It can form esters, amides, and anhydrides through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols for ester formation, ammonia or amines for amide formation, and acyl chlorides for anhydride formation.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
(1,3-13C2)Propanedioic acid is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
Comparison with Similar Compounds
Malonic Acid: The non-labeled version of (1,3-13C2)Propanedioic acid.
(2-13C)Propanedioic Acid: Labeled at the 2 position with carbon-13.
(1,2-13C2)Propanedioic Acid: Labeled at the 1 and 2 positions with carbon-13
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. This specificity allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
(1,3-13C2)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583969 | |
Record name | (1,3-~13~C_2_)Propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99524-14-8 | |
Record name | (1,3-~13~C_2_)Propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99524-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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